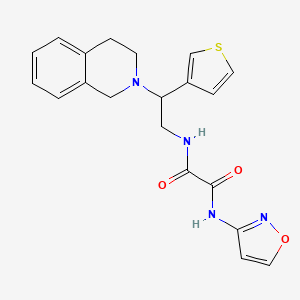

![molecular formula C10H12N6O2S B2608499 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide CAS No. 338405-49-5](/img/structure/B2608499.png)

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

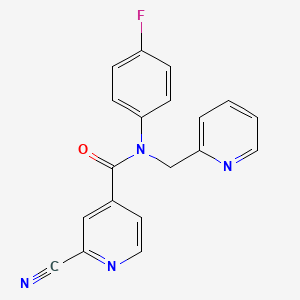

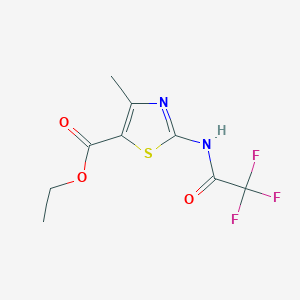

“N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 338405-49-5. It has a molecular weight of 280.31 and its IUPAC name is N’- [2- (1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N6O2S/c11-10 (6-16-8-12-7-13-16)14-15-19 (17,18)9-4-2-1-3-5-9/h1-8,14-15H,11H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1,2,4-triazole derivatives, including N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds showed promising cytotoxic activity against the Hela cell line . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds showed proper selectivity against normal and cancerous cell lines .

Strigolactone Biosynthesis Inhibitors

Novel 1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors . These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp . A potential SL biosynthesis inhibitor with promising activity in increasing shoot branching and elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) was discovered .

Analgesic Applications

1,2,4-triazole compounds have been used as core molecules for the design and synthesis of many medicinal compounds, including analgesics . These compounds have broad therapeutic applications and can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .

Antimicrobial Applications

1,2,4-triazole derivatives have been used to design and synthesize antimicrobial agents . These compounds have a broad spectrum of therapeutic applications and can interact with various targets, leading to their antimicrobial effects .

Anti-inflammatory Applications

1,2,4-triazole compounds have been used in the design and synthesis of anti-inflammatory agents . These compounds can interact with various targets, leading to their anti-inflammatory effects .

Antidiabetic Applications

1,2,4-triazole derivatives have been used in the design and synthesis of antidiabetic agents . These compounds can interact with various targets, leading to their antidiabetic effects .

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSZADECDPRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)

![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)

![3-(2-chlorophenyl)-5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]-4-methyl-1,2-oxazole](/img/structure/B2608430.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2608439.png)